An In-depth Technical Guide to 5-Bromo-8-nitroquinoline
An In-depth Technical Guide to 5-Bromo-8-nitroquinoline
CAS Number: 176967-80-9
Introduction
5-Bromo-8-nitroquinoline is a highly functionalized quinoline derivative that serves as a pivotal intermediate in the synthesis of a variety of complex chemical entities, particularly in the realm of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a versatile bromo substituent, makes it a valuable precursor for constructing novel heterocyclic systems.[2] This guide provides a comprehensive technical overview of 5-bromo-8-nitroquinoline, encompassing its synthesis, physicochemical properties, key reactions, and applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-bromo-8-nitroquinoline is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 176967-80-9 | [3][4] |
| Molecular Formula | C₉H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 253.05 g/mol | [5] |
| Monoisotopic Mass | 251.95344 Da | [5] |
| Appearance | Light yellow solid/needles | [1][6] |
| Melting Point | 139-141 °C | [6] |
| Topological Polar Surface Area | 58.7 Ų | [5] |
| XLogP3 | 2.7 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Synthesis and Purification
The synthesis of 5-bromo-8-nitroquinoline is a well-documented procedure, typically involving a two-step, one-pot reaction starting from isoquinoline. The process leverages electrophilic aromatic substitution to introduce the bromo and nitro groups onto the isoquinoline core.
Synthetic Workflow Diagram
Caption: Synthetic and purification workflow for 5-Bromo-8-nitroquinoline.
Detailed Synthetic Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[6]
Materials:
-
Isoquinoline (97%)
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Potassium Nitrate (KNO₃)
-
Heptane
-
Toluene
-
Dichloromethane (DCM)
-
Diethyl ether
-
Celite
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Aqueous Ammonia (25%)
-
Sodium Hydroxide (NaOH)
Equipment:
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel with nitrogen inlet
-
Dry ice-acetone bath
-
Glass filter funnel
-
Vacuum suction apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1-L three-necked flask, cool 340 mL of concentrated sulfuric acid to 0°C. Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, ensuring the internal temperature remains below 30°C.
-
Bromination: Cool the solution to -25°C using a dry ice-acetone bath. Add 76.4 g (429 mmol) of recrystallized N-bromosuccinimide in portions, maintaining the temperature between -22 and -26°C. Stir the resulting suspension vigorously for 2 hours at -22°C, then for 3 hours at -18°C.
-
Nitration: Add 35.0 g (346 mmol) of potassium nitrate at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.
-
Work-up: Remove the cooling bath and allow the solution to stir overnight, gradually warming to room temperature. Pour the reaction mixture onto 1.0 kg of crushed ice. Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C. Stir the resulting suspension in an ice-water bath for 2 hours.
-
Isolation of Crude Product: Isolate the precipitated solids by filtration, wash thoroughly with three 1-L portions of ice-cold water, and air-dry to a constant weight.
Purification Protocols
Two primary methods can be employed for the purification of 5-bromo-8-nitroquinoline:
Method A: Recrystallization
-
Suspend the crude solid in a mixture of 1000 mL of heptane and 250 mL of toluene in a 2-L round-bottomed flask.
-
Heat the mixture at reflux with stirring for 1.5 hours.
-
Filter the hot solution through Celite under vacuum.
-
Reduce the filtrate volume to 1000 mL by distillation.
-
Allow the solution to cool slowly overnight with stirring.
-
Isolate the resulting orange solids by filtration, wash with 350 mL of ice-cold heptane, and air-dry to obtain 40-44 g (47-51% yield) of pure 5-bromo-8-nitroisoquinoline.[6]
Method B: Column Chromatography
For higher purity, the product can be purified by column chromatography on silica gel (63-200 µm) using a gradient elution of 9:1 to 6:1 dichloromethane/diethyl ether.[6] Subsequent recrystallization of the purified fractions yields 5-bromo-8-nitroisoquinoline with a melting point of 139-141°C.[6]
Spectral Characterization
While specific spectra for CAS number 176967-80-9 are not publicly available in databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds. Characterization is typically performed using NMR, IR, and mass spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling patterns would allow for the unambiguous assignment of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display nine signals for the aromatic carbons. The carbons attached to the bromine and nitro groups will show characteristic shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1530 and 1350 cm⁻¹), as well as C=N and C=C stretching vibrations of the quinoline ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (251.95344 Da).[5] The isotopic pattern of bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.
Applications in Research and Drug Development
5-Bromo-8-nitroquinoline is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups.
Key Chemical Transformations
The strategic placement of the nitro and bromo groups allows for a range of subsequent chemical modifications:
-
Reduction of the Nitro Group: The 8-nitro group can be selectively reduced to an 8-amino group.[2] This transformation is pivotal as it introduces a nucleophilic primary amine, which can then be used for the construction of fused heterocyclic rings.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: The 5-bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries.
-
Domino Reactions: The combination of the 8-amino (from reduction of the nitro group) and 5-bromo functionalities provides a platform for domino reactions. For instance, a palladium-catalyzed reaction with a thiol-containing partner can proceed via a sequence of intermolecular C-S coupling followed by an intramolecular C-N bond formation to construct fused thiazine rings.[2]
Potential in Drug Discovery
Quinoline derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[7] The functional groups present in 5-bromo-8-nitroquinoline and its derivatives are associated with a range of biological activities:
-
Anticancer Activity: Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] For example, the related compound 8-hydroxy-5-nitroquinoline (nitroxoline) has shown potent anticancer properties.[7][8] The mechanism is often linked to the induction of oxidative stress and inhibition of key cellular enzymes.[7] Bromo-derivatives of 8-substituted quinolines have also been evaluated as novel anticancer agents.
-
Antimicrobial Properties: The quinoline core is present in many antimicrobial agents. The presence of a nitro group can also confer broad-spectrum antimicrobial effects.[7]
The versatility of 5-bromo-8-nitroquinoline makes it a key intermediate for the synthesis of novel compounds for screening in various drug discovery programs.[1]
Caption: Reactivity and potential applications of 5-Bromo-8-nitroquinoline.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
5-Bromo-8-nitroquinoline is a versatile and valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined synthesis and the orthogonal reactivity of its bromo and nitro substituents provide a robust platform for the generation of diverse and complex molecular architectures. The established biological activities of related quinoline derivatives further underscore its importance as a starting material for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers looking to exploit the rich chemistry of this compound.
References
-
Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Retrieved from [Link]
- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
-
Appchem. (n.d.). 5-Bromo-8-nitroquinoline | 176967-80-9. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-8-nitroquinoline. Retrieved from [Link]
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Pharma Info Source. (n.d.). CAS 176967-80-9 suppliers, 5-Bromo-8-nitroquinoline suppliers. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. (n.d.). Atomax Chemicals Co., Ltd. (Page 415). Retrieved from [Link]
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ENAO Chemical Co., Ltd. (n.d.). 5-Bromo-8-nitroquinoline CAS NO.176967-80-9. Retrieved from [Link]
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Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). 5-Bromo-8-nitroquinoline. Retrieved from [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Retrieved from [Link]
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